molecular formula C13H22O3 B057173 Dicyclohexyl carbonate CAS No. 4427-97-8

Dicyclohexyl carbonate

Cat. No.: B057173
CAS No.: 4427-97-8
M. Wt: 226.31 g/mol
InChI Key: FYIBPWZEZWVDQB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Dicyclohexyl carbonate is an organic compound with the chemical formula C₁₄H₂₂O₃. It is a white crystalline solid that is used in various chemical reactions and industrial applications. This compound is known for its role as a reagent in organic synthesis, particularly in the formation of esters and carbonates.

Preparation Methods

Synthetic Routes and Reaction Conditions

Dicyclohexyl carbonate can be synthesized through several methods. One common method involves the reaction of cyclohexanol with phosgene in the presence of a base. The reaction proceeds as follows:

2C6H11OH+COCl2(C6H11O)2CO+2HCl2 \text{C}_6\text{H}_{11}\text{OH} + \text{COCl}_2 \rightarrow (\text{C}_6\text{H}_{11}\text{O})_2\text{CO} + 2 \text{HCl} 2C6​H11​OH+COCl2​→(C6​H11​O)2​CO+2HCl

This reaction requires careful handling of phosgene, a toxic and hazardous reagent.

Another method involves the transesterification of dimethyl carbonate with cyclohexanol. This reaction is catalyzed by a base such as sodium methoxide:

CH3OCOOCH3+2C6H11OH(C6H11O)2CO+2CH3OH\text{CH}_3\text{OCOOCH}_3 + 2 \text{C}_6\text{H}_{11}\text{OH} \rightarrow (\text{C}_6\text{H}_{11}\text{O})_2\text{CO} + 2 \text{CH}_3\text{OH} CH3​OCOOCH3​+2C6​H11​OH→(C6​H11​O)2​CO+2CH3​OH

Industrial Production Methods

In industrial settings, this compound is often produced using the transesterification method due to its relatively safer and more environmentally friendly process compared to the use of phosgene. The reaction is typically carried out in large reactors with continuous removal of methanol to drive the reaction to completion.

Chemical Reactions Analysis

Types of Reactions

Dicyclohexyl carbonate undergoes various chemical reactions, including:

    Esterification: Reacts with alcohols to form esters.

    Transesterification: Exchanges the alkoxy group with another alcohol.

    Hydrolysis: Reacts with water to form cyclohexanol and carbon dioxide.

Common Reagents and Conditions

    Bases: Sodium methoxide, potassium carbonate.

    Acids: Sulfuric acid, hydrochloric acid.

    Solvents: Toluene, dichloromethane, acetonitrile.

Major Products

    Esters: Formed through esterification reactions.

    Alcohols: Produced during hydrolysis and transesterification reactions.

Scientific Research Applications

Dicyclohexyl carbonate is used in various scientific research applications, including:

    Organic Synthesis: Used as a reagent in the synthesis of esters and carbonates.

    Polymer Chemistry: Employed in the production of polycarbonates and polyesters.

    Pharmaceuticals: Utilized in the synthesis of active pharmaceutical ingredients.

    Material Science: Applied in the development of advanced materials with specific properties.

Mechanism of Action

The mechanism by which dicyclohexyl carbonate exerts its effects involves the formation of reactive intermediates such as carbonates and esters. These intermediates can undergo further reactions to form a variety of products. The molecular targets and pathways involved depend on the specific reaction and conditions used.

Comparison with Similar Compounds

Similar Compounds

    Dimethyl Carbonate: A similar carbonate compound used in transesterification reactions.

    Diethyl Carbonate: Another carbonate used in organic synthesis.

    Diphenyl Carbonate: Used in the production of polycarbonates.

Uniqueness

Dicyclohexyl carbonate is unique due to its higher molecular weight and bulkier structure compared to dimethyl carbonate and diethyl carbonate. This makes it more suitable for specific applications where steric hindrance is beneficial, such as in the synthesis of certain polymers and advanced materials.

Properties

IUPAC Name

dicyclohexyl carbonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H22O3/c14-13(15-11-7-3-1-4-8-11)16-12-9-5-2-6-10-12/h11-12H,1-10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FYIBPWZEZWVDQB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)OC(=O)OC2CCCCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H22O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60196099
Record name Carbonic acid, dicyclohexyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60196099
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

226.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4427-97-8
Record name Dicyclohexyl carbonate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=4427-97-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Carbonic acid, dicyclohexyl ester
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004427978
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Carbonic acid, dicyclohexyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60196099
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Dicyclohexyl carbonate
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
Dicyclohexyl carbonate
Reactant of Route 3
Reactant of Route 3
Reactant of Route 3
Dicyclohexyl carbonate
Reactant of Route 4
Reactant of Route 4
Reactant of Route 4
Dicyclohexyl carbonate
Reactant of Route 5
Reactant of Route 5
Dicyclohexyl carbonate
Reactant of Route 6
Reactant of Route 6
Dicyclohexyl carbonate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.